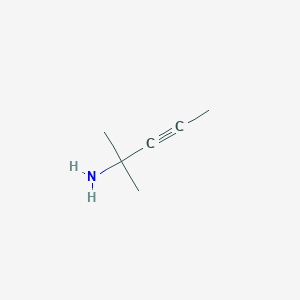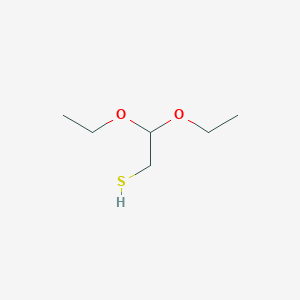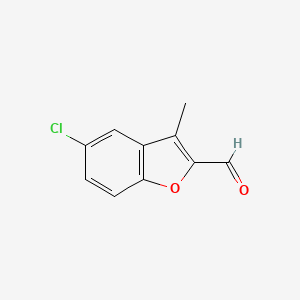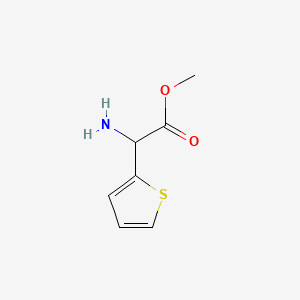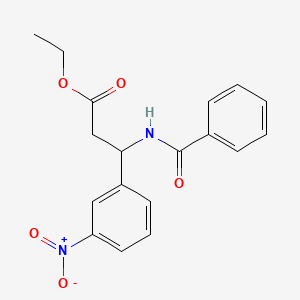
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group, a nitrophenyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Nitration: The benzoylamino intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrated benzoylamino compound with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of the corresponding amino compound.
Reduction: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted benzoylamino derivatives.
Applications De Recherche Scientifique
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The benzoylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-3-(3-nitrophenyl)-propionate: Similar structure but lacks the benzoyl group.
Ethyl 3-benzoylamino-3-phenyl-propionate: Similar structure but lacks the nitro group.
Ethyl 3-benzoylamino-3-(4-nitrophenyl)-propionate: Similar structure but with the nitro group in a different position.
Uniqueness
ETHYL 3-(BENZOYLAMINO)-3-(3-NITROPHENYL)PROPANOATE is unique due to the presence of both the benzoylamino and nitrophenyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C18H18N2O5 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
ethyl 3-benzamido-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-17(21)12-16(14-9-6-10-15(11-14)20(23)24)19-18(22)13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3,(H,19,22) |
Clé InChI |
GNNMVQZHPKKOOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

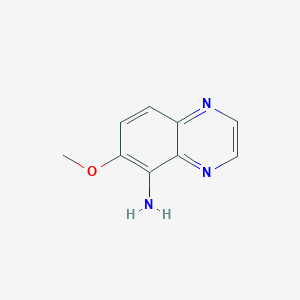
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8794373.png)
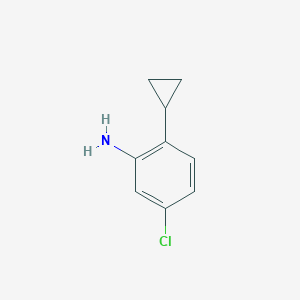
![(3S)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8794384.png)
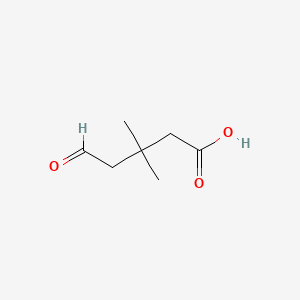
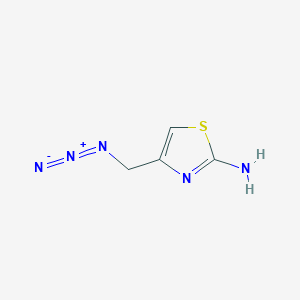
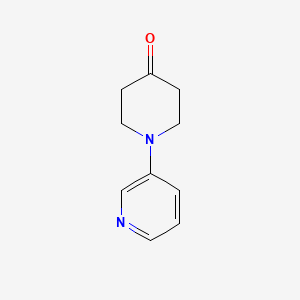
![Ethyl 1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B8794407.png)
![[6-(1H-Tetrazol-1-yl)pyridine-3-yl]acetic acid](/img/structure/B8794414.png)
